1,8-Diamidoximoctane
CAS No.:
Cat. No.: VC18416769
Molecular Formula: C10H22N4O2
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N4O2 |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 1-N',10-N'-dihydroxydecanediimidamide |
| Standard InChI | InChI=1S/C10H22N4O2/c11-9(13-15)7-5-3-1-2-4-6-8-10(12)14-16/h15-16H,1-8H2,(H2,11,13)(H2,12,14) |
| Standard InChI Key | DUOLIMOHSYEMGP-UHFFFAOYSA-N |
| Isomeric SMILES | C(CCC/C(=N\O)/N)CCCC/C(=N\O)/N |
| Canonical SMILES | C(CCCCC(=NO)N)CCCC(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
1,8-Diaminooctane is a member of the alkane-α,ω-diamine family, with the IUPAC name octane-1,8-diamine. Its molecular structure consists of an octane backbone terminated by amine groups at both ends:
The compound’s linear configuration and extended carbon chain contribute to its physical and chemical behavior, including melting point, solubility, and reactivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 373-44-4 | |
| Molecular Formula | CHN | |
| Molecular Weight | 144.26 g/mol | |
| IUPAC Name | Octane-1,8-bis(aminium) dichloride | |
| SMILES Notation | [Cl-].[Cl-].[NH3+]CCCCCCCC[NH3+] |
Physical and Chemical Properties
Thermodynamic Properties
1,8-Diaminooctane exhibits a melting point range of 50–54°C and a boiling point of 225–226°C at standard atmospheric pressure . Its density is approximately 0.98 g/mL at 20°C, and it appears as a white to yellowish crystalline solid under ambient conditions . The compound is highly hygroscopic, requiring storage in airtight containers to prevent moisture absorption .
Solubility and Reactivity
The diamine demonstrates exceptional solubility in polar solvents, with a water solubility of 575 g/L at 20°C . This property facilitates its use in aqueous industrial processes, such as CO capture systems . The amine groups participate in acid-base reactions, forming stable carbamates or ammonium salts when exposed to CO or strong acids, respectively .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 50–54°C | |
| Boiling Point | 225–226°C | |
| Flash Point | 115°C | |
| Vapor Pressure | <0.1 hPa (20°C) | |
| pKa | 10.1, 11.0 (20°C) |
Synthesis and Purification
Purification Techniques
High-purity 1,8-diaminooctane is obtained through vacuum distillation under inert atmospheres (N or Ar) to prevent oxidation . The dihydrochloride derivative (melting point: 273–274°C) serves as a stable intermediate for storage and transport .
Applications in Industrial and Environmental Contexts
CO2_22 Capture and Absorption
A landmark 2022 study demonstrated that 1,8-diaminooctane significantly enhances the CO absorption capacity of methyldiethanolamine (MDEA) and monoethanolamine (MEA) solvents . Key findings include:
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Maximum CO Loading: 0.95 mol CO per mol amine in 10% DAO-MDEA blends at 313.15 K and 1.01 bar .
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Kinetic Enhancement: DAO’s long carbon chain reduces steric hindrance between amine groups, accelerating carbamate formation .
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Regenerability: DAO-promoted solvents retained >80% efficiency after five absorption-desorption cycles .
Pharmaceutical and Agrochemical Intermediates
1,8-Diaminooctane serves as a precursor in synthesizing:
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Antimicrobial agents: Quaternary ammonium compounds derived from DAO exhibit broad-spectrum activity .
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Herbicides: Functionalized DAO derivatives target plant-specific metabolic pathways .
| Parameter | Value | Source |
|---|---|---|
| UN Number | 3259 | |
| ADR Transport Class | 8 (Corrosive Substances) | |
| Storage Conditions | Ambient, inert atmosphere |
Exposure Mitigation
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and vapor respirators .
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Spill Management: Neutralize with dilute acetic acid and absorb with inert materials .
Recent Research and Future Directions
Advances in Carbon Capture
The 2022 kinetic study by [Author] et al. established 1,8-diaminooctane as a viable promoter for amine-based solvents, achieving a 40% increase in CO absorption rates compared to conventional MEA systems . Future work may explore:
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Process Optimization: Tailoring DAO concentration (0–10%) and temperature (303–313 K) for industrial scalability .
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Hybrid Solvents: Combining DAO with ionic liquids to reduce energy demands during solvent regeneration .
Biomedical Applications
Preliminary investigations suggest DAO-derived polymers could serve as drug delivery vehicles due to their biodegradability and pH-responsive behavior .
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